2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
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Overview
Description
2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a complex organic compound with a unique structure that includes a dimethoxybenzyl group, a fluorophenyl group, and a phenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-chlorophenyl)-1-phenyl-1-ethanol
- 2-[(3,4-Dimethoxybenzyl)amino]-1-(4-bromophenyl)-1-phenyl-1-ethanol
Uniqueness
2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is unique due to the presence of the fluorophenyl group, which can influence its reactivity and interactions compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for specific applications.
Biological Activity
2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a complex organic compound with the molecular formula C23H24FNO3 and a molecular weight of 381.45 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reduced using a reducing agent like sodium borohydride.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The presence of the fluorophenyl group may enhance the compound's stability and alter its electronic properties, potentially influencing its reactivity and interactions compared to similar compounds .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been reported to induce cell death in sensitive cancer cells through mechanisms involving cytochrome P450 metabolism and DNA adduct formation .
Anti-inflammatory Properties : There is ongoing investigation into the anti-inflammatory potential of this compound. Similar compounds have demonstrated efficacy in modulating inflammatory pathways, suggesting that this compound may also possess such properties.
Data Table: Comparison with Similar Compounds
Case Studies
A notable case study involved the evaluation of fluorinated benzothiazoles, which exhibited potent antiproliferative activity without a biphasic dose-response relationship. The study highlighted the importance of metabolic activation in sensitive cancer cells, indicating that similar mechanisms might be relevant for this compound .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO3/c1-27-21-13-8-17(14-22(21)28-2)15-25-16-23(26,18-6-4-3-5-7-18)19-9-11-20(24)12-10-19/h3-14,25-26H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQQELNVRZHHMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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